molecular formula C7H5BrFNO2 B1376395 2-Amino-4-bromo-5-fluorobenzoic acid CAS No. 1374208-42-0

2-Amino-4-bromo-5-fluorobenzoic acid

Cat. No.: B1376395
CAS No.: 1374208-42-0
M. Wt: 234.02 g/mol
InChI Key: ACAXDURFMBWUGX-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring

Properties

IUPAC Name

2-amino-4-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAXDURFMBWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374208-42-0
Record name 2-Amino-4-bromo-5-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-fluorobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-fluoroaniline as a starting material. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert it to other functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce nitrobenzoic acids.

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluorobenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-fluorobenzoic acid
  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-4-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

2-Amino-4-bromo-5-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications .

Biological Activity

2-Amino-4-bromo-5-fluorobenzoic acid (ABFBA) is an organic compound with the molecular formula C7H5BrFNO2. It is recognized for its potential biological activities, particularly in pharmaceutical applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of the Compound

ABFBA is a derivative of benzoic acid characterized by an amino group at the second position, a bromine atom at the fourth position, and a fluorine atom at the fifth position on the benzene ring. These substituents contribute to its reactivity and interactions with biological systems, making it a valuable compound in medicinal chemistry.

Target Interactions

ABFBA has been shown to interact with various enzymes and proteins, influencing several biochemical pathways. Its structure allows it to act as an intermediate in the synthesis of pharmaceuticals like Ofloxacin and Imatinib, which are used for treating bacterial infections and cancers, respectively.

ABFBA's biochemical properties include:

  • Solubility : Often encountered in its hydrochloride form, which enhances its solubility in water.
  • Reactivity : The presence of bromine and fluorine allows for diverse chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
  • Transport : The compound's distribution within biological systems involves specific transport mechanisms that affect its localization and function.

Anticancer Properties

Research has indicated that ABFBA may exhibit anticancer activity. A study explored its potential as a precursor for synthesizing compounds with anticancer properties. The findings suggest that modifications of ABFBA could yield derivatives with enhanced biological activity against cancer cells .

Antimicrobial Activity

ABFBA has also been investigated for its antimicrobial properties. Its structural features suggest that it may interact with bacterial enzymes, potentially inhibiting their function. This area of research is crucial for developing new antibiotics amid rising antibiotic resistance.

Data Table: Biological Activity Summary

Biological ActivityDescription
Anticancer Potential precursor for anticancer agents; requires further research to establish efficacy.
Antimicrobial Investigated for inhibition of bacterial enzymes; promising results but needs validation through clinical studies.
Enzyme Interaction Interacts with various enzymes influencing metabolic pathways; specific interactions remain to be fully characterized.

Case Studies

  • Synthesis of Anticancer Agents : A study focused on synthesizing derivatives from ABFBA demonstrated that certain modifications could enhance cytotoxicity against various cancer cell lines. This highlights ABFBA's potential as a scaffold in drug design .
  • Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of ABFBA derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant antimicrobial activity, warranting further exploration into their mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromo-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromo-5-fluorobenzoic acid

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